Forigerimod

Description

Properties

CAS No. |

497156-60-2 |

|---|---|

Molecular Formula |

C117H181N34O32PS |

Molecular Weight |

2638.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S,5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-8-carbamimidamido-3,4-dioxo-2-(phosphonoamino)octoxy]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C117H181N34O32PS/c1-9-64(5)94(148-99(163)75(120)24-18-47-128-115(121)122)112(176)144-85(56-71-57-127-62-132-71)106(170)139-80(44-51-185-8)103(167)147-93(63(3)4)110(174)143-83(54-69-32-38-73(154)39-33-69)105(169)146-87(60-152)108(172)138-78(25-14-16-45-118)101(165)137-76(27-19-48-129-116(123)124)96(160)97(161)88(150-184(180,181)182)61-183-133-59-91(157)135-81(26-15-17-46-119)113(177)151-50-21-29-89(151)109(173)140-77(28-20-49-130-117(125)126)100(164)131-58-90(156)136-82(53-68-30-36-72(153)37-31-68)104(168)134-66(7)98(162)142-84(52-67-22-12-11-13-23-67)107(171)149-95(65(6)10-2)111(175)141-79(42-43-92(158)159)102(166)145-86(114(178)179)55-70-34-40-74(155)41-35-70/h11-13,22-23,30-41,57,62-66,75-89,93-95,133,152-155H,9-10,14-21,24-29,42-56,58-61,118-120H2,1-8H3,(H,127,132)(H,131,164)(H,134,168)(H,135,157)(H,136,156)(H,137,165)(H,138,172)(H,139,170)(H,140,173)(H,141,175)(H,142,162)(H,143,174)(H,144,176)(H,145,166)(H,146,169)(H,147,167)(H,148,163)(H,149,171)(H,158,159)(H,178,179)(H4,121,122,128)(H4,123,124,129)(H4,125,126,130)(H3,150,180,181,182)/t64-,65-,66-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1 |

InChI Key |

LSLBZWAEEUGETG-GGVFYUGVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C(=O)[C@H](CONCC(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NP(=O)(O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C(=O)C(CONCC(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NP(=O)(O)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Forigerimod: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forigerimod, also known as P140 or Lupuzor™, is a synthetic 21-amino acid phosphopeptide under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[1][2][3] It is a fragment of the human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) corresponding to amino acids 131-151, with a critical phosphorylation at serine 140.[1][2] This document provides a comprehensive technical overview of Forigerimod's chemical structure, a detailed description of its synthesis, and an in-depth exploration of its mechanism of action.

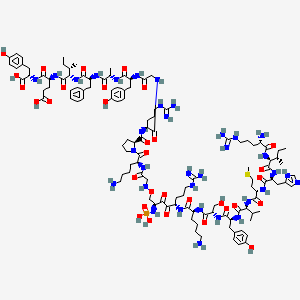

Chemical Structure

Forigerimod is a linear peptide with the following amino acid sequence: Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-pSer-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr. The key modification is the phosphorylation of the serine residue at position 140.

Table 1: Chemical and Physical Properties of Forigerimod

| Property | Value | Source |

| Molecular Formula | C₁₁₇H₁₈₁N₃₄O₃₂PS | PubChem |

| IUPAC Name | (4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S,5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-8-carbamimidamido-3,4-dioxo-2-(phosphonoamino)octoxy]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | PubChem |

| SMILES String | CC--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | PubChem |

Synthesis of Forigerimod

The synthesis of Forigerimod is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] This standard method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of a phosphopeptide like Forigerimod requires a specific strategy for the incorporation of the phosphorylated serine residue.

Experimental Protocol: Solid-Phase Synthesis of Forigerimod

This protocol is a representative example based on established methods for phosphopeptide synthesis.

1. Resin Preparation:

-

A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling:

-

The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the resin.

3. Peptide Chain Elongation (Iterative Cycles):

- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.

- Washing: The resin is thoroughly washed with DMF to remove excess reagents.

- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus. This cycle is repeated for each amino acid in the sequence.

4. Incorporation of Phosphoserine:

-

For the introduction of phosphoserine at position 140, a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, is used during the corresponding coupling step. The benzyl (Bzl) group protects the phosphate moiety during synthesis.

5. Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the phosphate) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) and various scavengers.

6. Purification and Characterization:

-

The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[4]

Mechanism of Action

Forigerimod exerts its immunomodulatory effects by targeting chaperone-mediated autophagy (CMA), a cellular process responsible for the selective degradation of cytosolic proteins in lysosomes.

Chaperone-Mediated Autophagy (CMA)

CMA involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein), also known as HSPA8.[5][6] The Hsc70-substrate complex then binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and translocates the substrate into the lysosome for degradation.[6]

Forigerimod's Interaction with the CMA Pathway

Forigerimod has been shown to bind to the HSPA8/HSC70 chaperone protein.[5] This interaction is believed to interfere with the normal function of Hsc70 in the CMA pathway, leading to the inhibition of autophagy.[2] In autoimmune diseases like SLE, T lymphocytes can be hyperactivated, and CMA is thought to be abnormally enhanced in these cells.[1] By inhibiting this overactive CMA, Forigerimod can modulate the activation of auto-reactive T-cells, thereby reducing the autoimmune response.[1][7]

The downstream effects of this modulation include the depletion of hyperactivated autoreactive T and B cells, restoration of normal immune homeostasis, and a reduction in the production of pro-inflammatory mediators.[5]

Quantitative Data

While specific binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for T-cell proliferation are not consistently reported in publicly available literature, clinical trials have provided qualitative and some quantitative evidence of Forigerimod's efficacy.

Table 2: Summary of Key In Vivo and Clinical Findings

| Parameter | Observation | Study Type | Source |

| T-cell Modulation | Modulates the activation of auto-reactive T-cells. | Preclinical/Clinical | [1][7] |

| Autophagy Inhibition | Potently inhibits autophagy. | In vitro/In vivo | [2] |

| SLE Clinical Trials | Met its primary efficacy endpoint in Phase IIb trials for SLE. | Clinical Trial | [1] |

| Administration | Administered subcutaneously at a dose of 200 mcg. | Clinical Trial | [7] |

Experimental Protocols for Efficacy Assessment

1. HSPA8/HSC70 Binding Assay:

-

Method: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) could be employed to determine the binding affinity (Kd) of Forigerimod to purified HSPA8/HSC70 protein.

-

Procedure Outline (SPR):

-

Immobilize recombinant HSPA8/HSC70 onto a sensor chip.

-

Flow different concentrations of Forigerimod over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of bound Forigerimod.

-

Analyze the association and dissociation kinetics to calculate the Kd.

-

2. T-Cell Proliferation Assay:

-

Method: A common method is the CFSE (Carboxyfluorescein succinimidyl ester) dilution assay.

-

Procedure Outline:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients.

-

Label the cells with CFSE.

-

Stimulate the T-cells with a mitogen (e.g., PHA) or a specific antigen in the presence of varying concentrations of Forigerimod.

-

After a period of incubation (typically 3-5 days), analyze the CFSE fluorescence of the cells by flow cytometry.

-

Proliferating cells will show a stepwise dilution of the CFSE dye. The IC50 can be calculated as the concentration of Forigerimod that inhibits T-cell proliferation by 50%.

-

3. Autophagy Flux Assay:

-

Method: Monitoring the degradation of an autophagy substrate like LC3-II.

-

Procedure Outline:

-

Culture a relevant cell line (e.g., T-lymphocytes).

-

Treat the cells with Forigerimod at various concentrations.

-

In a parallel set of experiments, treat cells with an autophagy inhibitor (e.g., bafilomycin A1) to block the final degradation step.

-

Lyse the cells and perform a Western blot to detect the levels of LC3-II.

-

An accumulation of LC3-II in the presence of Forigerimod compared to the control would indicate an inhibition of autophagy flux.

-

Conclusion

Forigerimod represents a promising therapeutic candidate for autoimmune diseases, with a well-defined chemical structure and a novel mechanism of action. Its synthesis via solid-phase peptide chemistry is a well-established and scalable process. The immunomodulatory effects of Forigerimod are attributed to its ability to inhibit chaperone-mediated autophagy by binding to HSPA8/HSC70, thereby dampening the activity of auto-reactive T-cells. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative phosphopeptide.

References

- 1. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (Forigerimod) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Forigerimod acetate by Immupharma for Chronic Inflammatory Demyelinating Polyneuropathy (CIDP): Likelihood of Approval [pharmaceutical-technology.com]

- 4. mdpi.com [mdpi.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Multiple regulatory mechanisms, functions and therapeutic potential of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. io.nihr.ac.uk [io.nihr.ac.uk]

Forigerimod: A Technical Deep Dive into its Discovery and Development for Systemic Lupus Erythematosus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forigerimod, a novel immunomodulatory peptide, represents a targeted therapeutic approach for Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Forigerimod. It is designed to be a comprehensive resource for researchers and drug development professionals, detailing the scientific foundation of Forigerimod and its journey from a conceptual therapeutic agent to a clinical candidate. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Introduction to Forigerimod

Forigerimod, also known as Lupuzor™ or P140, is a 21-amino acid synthetic peptide derived from the human U1 small nuclear ribonucleoprotein (snRNP) 70kDa protein (amino acids 131-151), with a crucial phosphorylation at serine 140.[1] It is being developed as a first-in-class treatment for SLE, a chronic autoimmune disease characterized by systemic inflammation and the production of autoantibodies.[2][3] Forigerimod's unique mechanism of action sets it apart from broader immunosuppressants, offering a more targeted modulation of the autoimmune response.[3][4]

Mechanism of Action

Forigerimod exerts its immunomodulatory effects by targeting autoreactive T cells and B cells through a novel mechanism involving the inhibition of chaperone-mediated autophagy (CMA).[2][5]

2.1. Binding to HSPA8/HSC70

The primary molecular target of Forigerimod is the Heat Shock Cognate 71 kDa protein (HSC70), also known as HSPA8.[2] Forigerimod binds to HSC70, a constitutively expressed molecular chaperone involved in protein quality control and folding.

2.2. Inhibition of Chaperone-Mediated Autophagy (CMA)

By binding to HSC70, Forigerimod disrupts the normal function of the CMA pathway.[2][5] CMA is a selective process for the degradation of cytosolic proteins in lysosomes. In SLE, CMA is often hyperactivated in lymphocytes.[5] Forigerimod's inhibition of this pathway leads to several downstream effects that dampen the autoimmune response.[2]

2.3. Modulation of Antigen Presentation

A key consequence of CMA inhibition by Forigerimod is the reduced expression of MHC class II molecules on the surface of antigen-presenting cells (APCs).[2] This, in turn, impairs the presentation of autoantigens to autoreactive CD4+ T cells, a critical step in the activation of the autoimmune cascade.

2.4. Depletion of Autoreactive Lymphocytes

The modulation of T cell activation ultimately leads to the depletion of hyper-activated autoreactive T and B cells, restoring a more balanced immune state.[2] This targeted approach avoids the broad immunosuppression associated with many current SLE therapies.

Signaling Pathway Diagram

Preclinical and Clinical Development

Forigerimod has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.

Preclinical Studies

Preclinical studies in lupus-prone mouse models (MRL/lpr) demonstrated that Forigerimod (P140) could significantly reduce disease activity, including a reduction in autoantibody levels and an improvement in kidney pathology. These studies were instrumental in elucidating the drug's mechanism of action.

Quantitative Preclinical Data

| Parameter | Value | Assay |

| HSC70 Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance / ELISA |

| In vitro T-cell Proliferation (IC50) | Data not publicly available | [³H]-thymidine incorporation / CFSE dilution |

| In vitro Cytokine Secretion (IC50) | Data not publicly available | ELISA / Multiplex bead array |

Clinical Trials

Forigerimod has progressed through Phase I, IIa, IIb, and III clinical trials for the treatment of SLE.[3]

Phase IIb Clinical Trial Data

A randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of Forigerimod (P140 peptide in trehalose) and Lupuzor (P140 peptide in mannitol) in patients with SLE.[5]

| Endpoint | Forigerimod (P140 in trehalose) | Placebo | Lupuzor (P140 in mannitol) |

| Number of Patients | 92 | 92 | 50 |

| Treatment Duration | 6 months | 6 months | 3 months |

| Responder Rate (SRI) | 34% | 40% | 62% |

| Dropout Rate | 22% | 23% | 5% |

| Serious Adverse Events | 10% | 14% | 6% |

Data from a 2012 ACR/ARHP Annual Meeting abstract.[5] The trehalose formulation (Forigerimod) was found to be ineffective, potentially due to trehalose's autophagy-inducing properties which would counteract the mechanism of P140.[5]

Phase III Clinical Trial (NCT02504645)

A pivotal Phase III trial evaluated the efficacy and safety of a 200-mcg dose of Lupuzor™ plus standard of care in patients with SLE.[6] The primary endpoint was the SLE Responder Index (SRI-4) at 52 weeks. The trial did not meet its primary endpoint, with a high placebo response rate cited as a contributing factor.[4] However, in a sub-group of patients with anti-dsDNA autoantibodies, a higher proportion of patients receiving Lupuzor achieved a clinical response compared to placebo (61.5% vs 47.3%).[7]

Experimental Protocols

This section provides representative, detailed methodologies for key experiments relevant to the development of Forigerimod. These protocols are based on standard laboratory procedures and published literature in the field.

In Vitro T-Cell Proliferation Assay

This assay is used to assess the effect of Forigerimod on the proliferation of T cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients using Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment: (Optional) Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

-

CFSE Labeling: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.

-

Cell Culture: Plate the CFSE-labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Stimulation: Stimulate the T cells with anti-CD3/anti-CD28 antibodies or a relevant autoantigen.

-

Treatment: Add Forigerimod at various concentrations to the appropriate wells.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Cytokine Production Measurement by ELISA

This protocol is for quantifying the effect of Forigerimod on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Treatment: Culture PBMCs or isolated T cells as described in the proliferation assay and treat with Forigerimod.

-

Supernatant Collection: After the desired incubation period (e.g., 24-72 hours), centrifuge the plates and collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Chaperone-Mediated Autophagy (CMA) Inhibition Assay

This assay assesses the direct impact of Forigerimod on CMA activity.

Methodology:

-

Lysosome Isolation: Isolate lysosomes from cultured cells or animal tissue using differential centrifugation and a density gradient.

-

In Vitro CMA Reaction:

-

Prepare a reaction mixture containing isolated lysosomes, a CMA substrate protein (e.g., GAPDH), ATP, and an ATP-regenerating system.

-

Add Forigerimod at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C.

-

-

Protease Protection Assay:

-

After incubation, treat the samples with a protease (e.g., proteinase K) to degrade any substrate that has not been imported into the lysosomes.

-

Stop the protease digestion.

-

-

Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against the CMA substrate. The amount of protected substrate is indicative of CMA activity.

Experimental Workflow Diagram

Conclusion

Forigerimod is a promising, first-in-class immunomodulatory peptide with a novel mechanism of action for the treatment of SLE. Its ability to selectively target autoreactive lymphocytes by inhibiting chaperone-mediated autophagy offers a more targeted therapeutic strategy compared to conventional immunosuppressants. While the Phase III clinical trial did not meet its primary endpoint in the overall population, promising signals in a biomarker-defined subgroup warrant further investigation. The comprehensive data and methodologies presented in this technical guide provide a solid foundation for future research and development in the field of autoimmune disease therapeutics.

References

- 1. stemcell.com [stemcell.com]

- 2. scispace.com [scispace.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

Forigerimod: A Technical Guide to a Novel CD4 T-Cell Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forigerimod (also known as P140, Lupuzor™, and IPP-201101) is an investigational immunomodulatory agent that represents a novel approach to the treatment of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). It is a 21-amino acid synthetic peptide derived from the human spliceosomal U1 small nuclear ribonucleoprotein 70kDa (U1-70k) protein, with a strategic phosphorylation at serine 140. Forigerimod's unique mechanism of action centers on the modulation of CD4+ T-cell activity through the inhibition of chaperone-mediated autophagy (CMA). This technical guide provides an in-depth overview of Forigerimod, including its molecular mechanism, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and tissue damage. CD4+ T-cells play a pivotal role in the pathogenesis of SLE by providing help to autoreactive B cells, promoting inflammation, and contributing to organ damage. Current treatments for SLE often involve broad immunosuppression, which can lead to significant side effects.

Forigerimod offers a more targeted approach by modulating the activation of auto-reactive T-cells without inducing widespread immunosuppression.[1] Its development has progressed through Phase III clinical trials, demonstrating a favorable safety profile and promising efficacy in subsets of SLE patients.[1][2]

Mechanism of Action

Forigerimod's primary mechanism of action involves the inhibition of chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway for soluble cytosolic proteins. In the context of SLE, CMA is aberrantly upregulated in lymphocytes.

The proposed signaling pathway for Forigerimod is as follows:

-

Cellular Uptake: Forigerimod enters antigen-presenting cells (APCs), such as B-cells, through a clathrin-dependent endo-lysosomal pathway.

-

Inhibition of Chaperone-Mediated Autophagy (CMA): Inside the cell, Forigerimod disrupts the normal function of CMA. This process is crucial for the degradation and recycling of cellular proteins.

-

Reduced Antigen Processing and Presentation: By inhibiting CMA, Forigerimod leads to a decrease in the processing of self-antigens and their subsequent presentation on Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs.

-

Modulation of CD4+ T-Cell Activation: The reduced presentation of self-antigens to autoreactive CD4+ T-cells leads to their hypo-responsiveness. This modulation of T-cell activation is a key step in dampening the autoimmune response.

-

Potential Role as an Altered Peptide Ligand: It has also been suggested that Forigerimod may act as an altered peptide ligand for the T-cell receptor (TCR), further contributing to the restoration of immune tolerance.[3]

Preclinical Data

Preclinical studies in the MRL/lpr mouse model of lupus have been instrumental in elucidating the mechanism of action and therapeutic potential of Forigerimod.

MRL/lpr Mouse Model Studies

-

Treatment Protocol: Female MRL/lpr mice are typically treated with Forigerimod (e.g., 100 µ g/mouse , intraperitoneally) starting at an age when disease manifestations begin to appear (e.g., 8-10 weeks of age) and continued for several weeks.[2] Control groups receive a saline vehicle.

-

Key Findings:

-

Reduced Proteinuria: Forigerimod treatment significantly reduces the development of proteinuria, a hallmark of lupus nephritis.

-

Decreased Lymphadenopathy and Splenomegaly: A notable reduction in the size of lymph nodes and spleens is observed in treated mice, indicating a decrease in lymphocyte proliferation.

-

Reduced Autoantibody Levels: Forigerimod treatment leads to a decrease in the titers of anti-dsDNA and anti-cardiolipin antibodies.

-

Improved Survival: Treated mice exhibit a significant improvement in overall survival compared to control animals.

-

Correction of Autophagy Defects: Studies have shown that Forigerimod normalizes the dysregulated autophagy processes observed in the salivary glands of MRL/lpr mice.[2]

-

Clinical Data

Forigerimod has undergone several clinical trials in patients with SLE. The data from Phase IIb and Phase III studies have provided valuable insights into its efficacy and safety.

Phase IIb Clinical Trial

A randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of Forigerimod in patients with moderate to severe SLE.[3]

Table 1: Key Efficacy Endpoints from the Phase IIb Clinical Trial of Forigerimod (Lupuzor™) in SLE Patients

| Endpoint | Forigerimod (200 µg every 4 weeks) + Standard of Care | Placebo + Standard of Care | p-value |

| SLE Responder Index (SRI) Response at Week 12 | |||

| Intent-to-Treat (ITT) Population | 53.1% | 36.2% | <0.05 |

| Patients with Clinical SLEDAI-2K ≥ 6 | 62% | 39% | 0.016 |

| SLE Responder Index (SRI) Response at Week 24 | |||

| Intent-to-Treat (ITT) Population | 59.2% | 53.1% | Not Statistically Significant |

SRI response is a composite endpoint defined as a ≥4-point reduction in the SELENA-SLEDAI score, no new BILAG A or ≤1 new BILAG B organ domain score, and no worsening (<0.3-point increase) in Physician's Global Assessment.[4]

Phase III Clinical Trial

A pivotal Phase III trial was conducted to further evaluate the efficacy and safety of Forigerimod in a larger SLE patient population.[5][6] The trial was a 52-week, randomized, double-blind, placebo-controlled study.[6] An open-label extension study also provided long-term safety and efficacy data.[3]

Table 2: Efficacy Data from the Phase III Open-Label Extension Study of Forigerimod (Lupuzor™)

| Endpoint (at 24 weeks) | Responder Rate |

| Clinical SLEDAI-2K Score of 0 | 32% |

| Reduction in Clinical SLEDAI-2K Score of ≥ 4 points | 36% |

Further analysis of the Phase III data revealed that in the European cohort of patients who were anti-dsDNA autoantibody positive, Forigerimod showed a statistically significant reduction in disease activity compared to placebo (71.1% vs 48.8%, p=0.0218).

Experimental Protocols

This section provides an overview of key experimental methodologies used to study Forigerimod.

Chaperone-Mediated Autophagy (CMA) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of Forigerimod on CMA.

Objective: To determine if Forigerimod inhibits the lysosomal degradation of a CMA-specific substrate.

Materials:

-

Isolated lysosomes from cultured cells (e.g., B-lymphocytes) or animal tissue.

-

Recombinant CMA substrate protein (e.g., GAPDH).

-

Forigerimod (P140 peptide).

-

Protease inhibitors.

-

Western blotting reagents.

Procedure:

-

Isolate Lysosomes: Isolate intact lysosomes from the cells or tissues of interest using a lysosome enrichment kit.

-

Pre-incubation: Incubate the isolated lysosomes with or without Forigerimod at a predetermined concentration for a specified time.

-

Substrate Addition: Add the recombinant CMA substrate to the lysosome suspensions.

-

Incubation: Incubate the mixture to allow for substrate uptake and degradation.

-

Protease Treatment: Treat a subset of samples with proteases to degrade any substrate that has not been internalized into the lysosomes.

-

Lysis and Western Blotting: Lyse the lysosomes and analyze the amount of the CMA substrate by Western blotting. A higher amount of the substrate in the Forigerimod-treated samples compared to the untreated controls indicates inhibition of CMA.

Flow Cytometry Analysis of CD4+ T-Cell Subsets

Objective: To evaluate the effect of Forigerimod on the frequency and phenotype of CD4+ T-cell subsets (e.g., Th1, Th2, Th17, Treg).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from SLE patients or healthy controls.

-

Fluorescently conjugated antibodies against CD3, CD4, and markers for T-cell subsets (e.g., CXCR3 for Th1, CCR4 for Th2, CCR6 for Th17, CD25 and FoxP3 for Tregs).

-

Flow cytometer.

Procedure:

-

Isolate PBMCs: Isolate PBMCs from blood samples using density gradient centrifugation.

-

Cell Culture (Optional): Culture PBMCs in the presence or absence of Forigerimod and with appropriate stimulation (e.g., anti-CD3/CD28).

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (CD3, CD4, CXCR3, CCR4, CCR6, CD25).

-

Fixation and Permeabilization: Fix and permeabilize the cells for intracellular staining.

-

Intracellular Staining: Stain for intracellular markers, such as the transcription factor FoxP3 for Treg identification.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data to determine the percentage of different CD4+ T-cell subsets in the Forigerimod-treated versus untreated samples.

Impact on Cytokine Profile

While direct quantitative data on Forigerimod's effect on specific cytokine levels from clinical trials is limited, its mechanism of action suggests a modulation of the pro-inflammatory cytokine milieu characteristic of SLE. In SLE, there is typically an overproduction of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[7][8] By dampening the activation of autoreactive Th1 and Th17 cells, which are major producers of IFN-γ and IL-17 respectively, Forigerimod is expected to lead to a reduction in these pro-inflammatory cytokines. Furthermore, by potentially promoting a shift towards a more regulatory T-cell (Treg) phenotype, it may enhance the production of anti-inflammatory cytokines like IL-10.

Conclusion

Forigerimod is a promising, first-in-class CD4 T-cell modulator with a novel mechanism of action targeting chaperone-mediated autophagy. Preclinical and clinical data have demonstrated its potential to safely and effectively treat SLE by restoring immune tolerance without causing broad immunosuppression. Further research and ongoing clinical development will continue to delineate its full therapeutic potential and place in the management of autoimmune diseases. The detailed understanding of its molecular interactions and the development of robust experimental protocols are crucial for advancing this and similar targeted therapies.

References

- 1. simbecorion.com [simbecorion.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Primary endpoint successfully met from the open label extension study evaluating safety and tolerability from the Pivotal Phase III trial of Lupuzor™ in patients with Systemic Lupus Erythematosus (“Lupus”) – ImmuPharma PLC [immupharma.co.uk]

- 4. Novel Evidence-Based Systemic Lupus Erythematosus Responder Index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (Forigerimod) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]

- 6. ImmuPharma, Simbec-Orion to execute Phase III trial of Lupuzor to treat Lupus - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Association of interferon gamma, tumor necrosis factor alpha and interleukin 6 serum levels with systemic lupus erythematosus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes of serum IL-6, IL-10 and TNF-α levels in patients with systemic lupus erythematosus and their clinical value - PMC [pmc.ncbi.nlm.nih.gov]

Forigerimod's Inhibition of Chaperone-Mediated Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forigerimod, a synthetic phosphopeptide also known as P140, has emerged as a potent and specific inhibitor of chaperone-mediated autophagy (CMA). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Forigerimod's inhibitory action on this selective autophagy pathway. It details the key interactions of Forigerimod with cellular machinery, its impact on lysosomal function, and the downstream consequences for antigen presentation. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying Forigerimod's effects, and provides visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in the fields of autophagy, immunology, and drug development.

Introduction to Forigerimod and Chaperone-Mediated Autophagy

Forigerimod (IPP-201101) is a 21-amino-acid synthetic phosphopeptide derived from a spliceosomal protein U1-70K, with a critical phosphorylation at serine 140.[1][2] It functions as a CD4 T-cell modulator and has shown promise in the context of autoimmune diseases, particularly systemic lupus erythematosus (SLE).[1][3] A key aspect of its mechanism of action is its ability to potently inhibit autophagy.[1]

Chaperone-mediated autophagy (CMA) is a highly selective process for the degradation of specific cytosolic proteins in lysosomes. Substrate proteins containing a KFERQ-like motif are recognized by the chaperone HSPA8 (also known as HSC70), which then delivers them to the lysosomal membrane. The substrate protein subsequently binds to the lysosome-associated membrane protein type 2A (LAMP2A), leading to its unfolding and translocation into the lysosomal lumen for degradation. CMA plays a crucial role in cellular homeostasis, and its dysregulation has been implicated in various diseases.

Mechanism of Action: Forigerimod as a CMA Inhibitor

Forigerimod exerts its inhibitory effect on CMA through a multi-step process that targets key components of the CMA machinery.

2.1. Cellular Uptake and Lysosomal Accumulation

Forigerimod enters cells, specifically B lymphocytes in the context of lupus models, via a clathrin-dependent endo-lysosomal pathway.[2] Following internalization, it accumulates within the lysosomal lumen, the primary site of CMA activity.[2]

2.2. Interaction with HSPA8 and Disruption of the HSC70/HSP90 Complex

The primary intracellular target of Forigerimod is the chaperone protein HSPA8 (HSC70).[4][5] Forigerimod directly interacts with HSPA8, which is found in both the cytoplasm and the nucleus.[4] This interaction is crucial for its inhibitory effect. The binding of Forigerimod to HSPA8 is thought to alter its conformation and function, leading to the disruption of the integrity of the HSC70/HSP90 heterocomplex.[2] This chaperone complex is vital for the proper folding and function of numerous client proteins, including those involved in the CMA pathway.

2.3. Destabilization of LAMP2A and Inhibition of Substrate Translocation

The disruption of the HSC70/HSP90 complex has a direct downstream effect on the stability of LAMP2A, the lysosomal receptor for CMA substrates. The loss of proper chaperoning by the HSC70/HSP90 complex leads to the destabilization and subsequent degradation of LAMP2A at the lysosomal membrane.[2] The reduction in LAMP2A levels effectively blocks the translocation of CMA substrates into the lysosome, thereby inhibiting the entire pathway.

2.4. Impact on Autophagic Flux

Studies in MRL/lpr lupus-prone mice have shown that treatment with P140 (Forigerimod) leads to a reduction in autophagic flux in B cells.[2] This is evidenced by the accumulation of autophagy markers such as LC3-II and p62/SQSTM1, indicating a blockage in the degradation phase of autophagy.

Quantitative Data

While extensive quantitative data on the direct inhibition of CMA by Forigerimod is still emerging, the following table summarizes the available information. Further research is needed to establish precise IC50 values and binding affinities.

| Parameter | Value/Observation | Cell/System Type | Reference |

| Forigerimod (P140) Dosage (in vivo) | 100 µg in 100 µL saline per mouse (intravenous) | MRL/lpr mice | [4] |

| Effect on LAMP2A Levels | Down-regulated after P140 treatment | MRL/lpr B cells | [2] |

| Effect on HSPA8 (HSC70) Levels | Down-regulated after P140 treatment | MRL/lpr B cells | [2] |

| Effect on Autophagic Flux | Reduced, indicated by increased LC3-II and p62 levels | MRL/lpr B cells | [2] |

Experimental Protocols

4.1. Assessment of CMA Activity using a Photoactivatable Reporter

This protocol is adapted from methodologies used to study CMA activity in fibroblasts.[2]

-

Cell Culture and Transfection: Culture fibroblasts in DMEM supplemented with 10% FBS. Transfect cells with a plasmid encoding a photoactivatable CMA reporter (e.g., KFERQ-PAmCherry).

-

Forigerimod Treatment: Treat the transfected cells with the desired concentration of Forigerimod for a specified duration (e.g., 24 hours).

-

Photoactivation: Use a confocal microscope with a 405 nm laser to photoactivate a region of interest within the cytoplasm of a cell expressing the reporter.

-

Image Acquisition: Acquire images in the red fluorescent channel at regular intervals (e.g., every 30 minutes) for several hours to track the degradation of the photoactivated reporter.

-

Data Analysis: Quantify the fluorescence intensity of the photoactivated region over time. A slower decay in fluorescence in Forigerimod-treated cells compared to control cells indicates inhibition of CMA.

4.2. Co-Immunoprecipitation of Forigerimod (P140) and HSPA8

This protocol provides a general framework for co-immunoprecipitation to demonstrate the interaction between Forigerimod and HSPA8.[6][7][8]

-

Cell Lysis: Lyse cells treated with biotinylated Forigerimod with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-biotin antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an anti-HSPA8 antibody to detect the co-immunoprecipitated HSPA8.

4.3. Western Blot Analysis of Autophagy Markers

This protocol outlines the steps for detecting changes in LC3-II and p62 levels following Forigerimod treatment.

-

Sample Preparation: Lyse cells treated with or without Forigerimod in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels in Forigerimod-treated cells is indicative of autophagy inhibition.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular events in Forigerimod-mediated inhibition of CMA.

References

- 1. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 2. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 3. Forigerimod - ImmuPharma - AdisInsight [adisinsight.springer.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

Forigerimod's Therapeutic Potential in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forigerimod, also known as Lupuzor™ or P140, is a novel immunomodulatory peptide under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of forigerimod's mechanism of action, and its effects in preclinical autoimmune disease models, with a focus on quantitative data and detailed experimental methodologies. Forigerimod is a 21-amino-acid synthetic peptide derived from the human spliceosomal U1-70k small nuclear ribonucleoprotein (snRNP), with a phosphorylation at the serine 140 residue.[1][2] Its unique mechanism of action, which targets autoreactive T-cells without broad immunosuppression, represents a promising therapeutic strategy for a range of autoimmune conditions.[3]

Mechanism of Action: Targeting Chaperone-Mediated Autophagy

Forigerimod's primary mechanism of action involves the modulation of chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes. The peptide interacts with the heat shock cognate 71 kDa protein (Hsc70), also known as HSPA8, a key component of the CMA pathway.[4][5] This interaction is believed to interfere with the aberrant antigen presentation by autoreactive B cells.

In autoimmune diseases like SLE, there is an overexpression of Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells, leading to the persistent activation of autoreactive T helper cells. Forigerimod, by modulating CMA, is thought to reduce the surface expression of these MHC class II molecules, thereby dampening the activation of pathogenic T cells. This targeted approach is designed to selectively eliminate hyperactivated autoreactive T and B lymphocytes, restoring immune homeostasis without causing systemic immunosuppression.

Below is a diagram illustrating the proposed signaling pathway of forigerimod's interaction with the chaperone-mediated autophagy machinery.

Efficacy in Preclinical Autoimmune Disease Models

The MRL/lpr mouse is a widely used spontaneous model of lupus, developing a disease that closely mimics human SLE, including the production of autoantibodies, such as anti-double-stranded DNA (anti-dsDNA) antibodies, and the development of severe lupus nephritis characterized by proteinuria.

Modulation of T-Cell Subsets

A critical aspect of forigerimod's immunomodulatory effect is its influence on the balance of CD4+ T helper (Th) cell subsets. In autoimmune diseases, there is often a dysregulation of these subsets, with a preponderance of pro-inflammatory Th1 and Th17 cells and a deficit in regulatory T cells (Tregs). Studies in MRL/lpr mice have shown an imbalance in the Treg/Th17 ratio.[7][8][9] Forigerimod is expected to restore this balance by reducing the populations of pathogenic Th1 and Th17 cells and potentially promoting the function of Tregs.

The diagram below illustrates a typical experimental workflow for assessing the effect of forigerimod on T-cell populations in the MRL/lpr mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment with dsDNA-anti-dsDNA antibody complexes extends survival, decreases anti-dsDNA antibody production and reduces severity of nephritis in MRLlpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. io.nihr.ac.uk [io.nihr.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. HSPA8 Chaperone Complex Drives Chaperone-Mediated Autophagy Regulation in Acute Promyelocytic Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promotion of Treg/Th17 balance in MRL/lpr mice by Jianpi-Zishen Formula via modulation of DNMT1-mediated Foxp3 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Promotion of Treg/Th17 balance in MRL/lpr mice by Jianpi-Zishen Formula via modulation of DNMT1-mediated Foxp3 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Forigerimod Peptide: A Technical Guide to its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forigerimod, also known as P140, is a synthetic 21-mer phosphopeptide derived from the human U1 small nuclear ribonucleoprotein (snRNP) 70kDa protein (amino acid sequence 131-151 with a phosphorylation at serine 140).[1] It is an immunomodulatory agent that has been investigated primarily for the treatment of systemic lupus erythematosus (SLE).[1][2] Forigerimod's unique mechanism of action centers on its ability to modulate the adaptive immune response by targeting chaperone-mediated autophagy (CMA), a key cellular process in antigen presentation. This technical guide provides an in-depth overview of the biochemical properties of Forigerimod, its molecular interactions, and the experimental protocols used to characterize its activity.

Physicochemical Properties

Forigerimod is a water-soluble peptide with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C117H181N34O32PS |

| Molecular Weight | 2638.9 g/mol |

| Amino Acid Sequence | Arg-Ile-His-Met-Val-Tyr-Ser(PO3H2)-Lys-Arg-Ser-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr |

Mechanism of Action: Targeting Chaperone-Mediated Autophagy

Forigerimod exerts its immunomodulatory effects by specifically targeting the constitutively expressed heat shock cognate 70 kDa protein (HSC70 or HSPA8).[3] This interaction leads to the inhibition of chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes.[4]

The proposed mechanism of action can be summarized in the following steps:

-

Cellular Uptake: Forigerimod enters antigen-presenting cells (APCs), such as B cells, via a clathrin-dependent endo-lysosomal pathway.[4][5]

-

Lysosomal Accumulation: Following uptake, the peptide accumulates within the lysosomal lumen.[4]

-

Interaction with HSC70: Inside the lysosome, Forigerimod binds to HSC70. While a precise dissociation constant (Kd) has not been definitively reported in the reviewed literature, surface plasmon resonance (SPR) analyses indicate a binding affinity in the micromolar (µM) range.[3]

-

Inhibition of Chaperone-Mediated Autophagy (CMA): The binding of Forigerimod to HSC70 is thought to disrupt the integrity of the HSC70/Hsp90 heterocomplex. This disruption leads to the destabilization of the lysosome-associated membrane protein 2A (LAMP-2A), a critical receptor for CMA.[4]

-

Impaired Antigen Processing and Presentation: The inhibition of CMA impairs the processing of endogenous antigens and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules within the lysosome.[5][6]

-

Modulation of T-Cell Activation: The reduced presentation of self-antigens by MHC class II molecules on the surface of APCs leads to a decrease in the activation of autoreactive CD4+ T cells, thereby ameliorating the autoimmune response characteristic of diseases like SLE.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by Forigerimod and a general workflow for its investigation.

Caption: Mechanism of action of Forigerimod in an antigen-presenting cell.

Caption: General experimental workflow for characterizing Forigerimod.

Quantitative Data Summary

| Parameter | Method | Result | Reference |

| Binding Affinity to HSC70 | Surface Plasmon Resonance (SPR) | Micromolar (µM) range | [3] |

| Inhibition of Autophagy | Western Blot for MAP1LC3B-II | Dose-dependent decrease in autophagic flux | [4] |

| Effect on MHC Class II Expression | Flow Cytometry | Down-regulation of surface MHC Class II molecules | [5][6] |

| T-Cell Activation | In vitro co-culture assays | Reduced proliferation and cytokine secretion of autoreactive T-cells | [6] |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general framework for assessing the binding of Forigerimod to HSC70. Specific parameters may need optimization.

-

Immobilization of HSC70:

-

Recombinant HSC70 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

HSC70 (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

A series of Forigerimod concentrations (e.g., 0.1 µM to 50 µM) are prepared in a running buffer (e.g., HBS-EP).

-

Each concentration is injected over the HSC70-immobilized surface and a reference flow cell.

-

Association and dissociation phases are monitored in real-time.

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the reference channel signal.

-

The equilibrium dissociation constant (Kd) is determined by fitting the binding data to a suitable model (e.g., 1:1 Langmuir binding model).

-

Western Blot for Autophagic Flux (MAP1LC3B-II)

This protocol is used to quantify the effect of Forigerimod on autophagic flux.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., B-lymphocytes) to 70-80% confluency.

-

Treat cells with varying concentrations of Forigerimod for a specified time (e.g., 24 hours).

-

Include a control group treated with a vehicle.

-

In parallel, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence and absence of Forigerimod to block the degradation of autophagosomes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against MAP1LC3B overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using densitometry software.

-

Autophagic flux is determined by comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor. A smaller increase in LC3-II in the presence of the inhibitor for Forigerimod-treated cells compared to control cells indicates inhibition of autophagy.

-

Conclusion

Forigerimod represents a novel therapeutic approach for autoimmune diseases by targeting a fundamental cellular process, chaperone-mediated autophagy. Its specific interaction with HSC70 and subsequent modulation of antigen presentation provide a clear mechanism for its immunomodulatory effects. The experimental protocols outlined in this guide serve as a foundation for the further investigation and characterization of Forigerimod and similar peptide-based therapeutics. Further research to precisely quantify the binding kinetics and to fully elucidate the downstream signaling consequences will be invaluable for the continued development of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

Forigerimod's Interaction with Cellular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forigerimod, a 21-amino-acid phosphorylated peptide derived from the U1 small nuclear ribonucleoprotein 70 kDa (snRNP70), has emerged as a modulator of key cellular processes implicated in autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of Forigerimod's molecular interactions, focusing on its primary cellular target, the Heat shock cognate 71 kDa protein (HSC70), also known as HSPA8, and its subsequent effects on chaperone-mediated autophagy (CMA) and CD4+ T-cell function. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the underlying biological pathways and experimental workflows.

Core Cellular Target: HSC70 (HSPA8)

The primary intracellular target of Forigerimod (also referred to as P140) is the constitutively expressed chaperone protein HSC70. Forigerimod directly binds to HSC70, thereby modulating its function.

Binding Affinity

The interaction between Forigerimod and HSC70 has been quantified using surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) provides a measure of the binding affinity between the two molecules.

| Interacting Molecules | Method | Binding Affinity (Kd) |

| Forigerimod (P140) & HSC70 | Surface Plasmon Resonance (SPR) | 7.32 µM |

Table 1: Binding Affinity of Forigerimod for HSC70.

Mechanism of Action: Inhibition of Chaperone-Mediated Autophagy

Forigerimod exerts its immunomodulatory effects primarily through the inhibition of chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes. This inhibition is a direct consequence of its interaction with HSC70, a key component of the CMA machinery.

The proposed mechanism involves Forigerimod altering the integrity of the HSC70/Hsp90 heterocomplex at the lysosomal membrane. This disruption hampers the chaperoning functions of HSC70 and destabilizes the lysosome-associated membrane protein 2A (LAMP2A), the receptor for CMA substrates. Consequently, the translocation of CMA substrates into the lysosome for degradation is impaired.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of Forigerimod's interaction with the CMA machinery.

Modulation of CD4+ T-Cell Function

Forigerimod has been characterized as a CD4+ T-cell modulator.[2] By inhibiting CMA, Forigerimod is thought to interfere with the processing and presentation of endogenous antigens on MHC class II molecules, which are crucial for the activation of autoreactive CD4+ T cells in autoimmune diseases like SLE.[3] This leads to a downstream reduction in T-cell help to B cells and a decrease in the production of pathogenic autoantibodies.

Experimental Protocols

This section provides an overview of the key experimental protocols used to elucidate the interaction of Forigerimod with its cellular targets.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine the binding kinetics and affinity (Kd) of Forigerimod for HSC70.

Methodology:

-

Immobilization: Recombinant HSC70 is immobilized on a sensor chip surface.

-

Injection: Different concentrations of Forigerimod are flowed over the sensor surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of bound Forigerimod, is measured over time.

-

Data Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).

A detailed, generalized SPR protocol can be found in various methodology resources.[4][5][6][7][8]

Western Blotting for Autophagy Markers

Western blotting is used to detect and quantify specific proteins in a sample. To assess the effect of Forigerimod on autophagy, the levels of key autophagy-related proteins are measured.

Objective: To determine the effect of Forigerimod on the levels of autophagy markers such as LC3-II and LAMP2A.

Methodology:

-

Cell Lysis: Cells treated with and without Forigerimod are lysed to extract total protein.

-

SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for LC3-II and LAMP2A, followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

For a detailed protocol on LC3 western blotting, refer to established methodologies.[9][10][11][12]

CD4+ T-Cell Proliferation Assay

This assay measures the ability of T cells to proliferate in response to a stimulus.

Objective: To assess the effect of Forigerimod on the proliferation of CD4+ T cells.

Methodology:

-

Cell Isolation: CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Labeling: T cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Stimulation: Labeled T cells are stimulated with a mitogen (e.g., phytohemagglutinin) or specific antigen in the presence or absence of Forigerimod.

-

Incubation: Cells are cultured for several days to allow for proliferation.

-

Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

-

Analysis: The percentage of proliferating cells and the proliferation index are calculated based on the dilution of the CFSE dye.

Detailed protocols for T-cell proliferation assays are widely available.[13][14][15][16][17]

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating Forigerimod's cellular interactions.

Conclusion

Forigerimod represents a targeted therapeutic approach with a well-defined molecular mechanism of action. Its ability to bind HSC70 and subsequently inhibit chaperone-mediated autophagy provides a plausible explanation for its observed immunomodulatory effects on CD4+ T cells. The quantitative data and experimental methodologies outlined in this guide offer a solid foundation for further research and development of Forigerimod and similar peptide-based therapeutics for autoimmune diseases. Future investigations should focus on elucidating the precise downstream effects of CMA inhibition in different immune cell subsets and further refining the therapeutic application of this novel compound.

References

- 1. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. longdom.org [longdom.org]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly-sensitive and rapid Surface Plasmon Resonance immunoassay procedure based on the covalent-orientat... [protocols.io]

- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bio-techne.com [bio-techne.com]

- 12. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]

- 14. CD4+ T cells proliferation assay to analyze Mo-MDSCs suppressive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]

- 16. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Peptide: An In-depth Guide to the Origin and Core Science of P140

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P140 peptide, a novel immunomodulatory agent, has emerged as a promising therapeutic candidate for systemic lupus erythematosus (SLE) and other autoimmune diseases. This technical guide provides a comprehensive overview of the origin, discovery, and mechanism of action of the P140 peptide sequence. It delves into the foundational research that identified its parent protein, the specific amino acid sequence, and the critical post-translational modification essential for its activity. Detailed experimental protocols that were pivotal in its characterization are provided, alongside a quantitative summary of its efficacy in preclinical and clinical settings. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with P140, offering a detailed resource for researchers and professionals in the field of immunology and drug development.

Introduction: The Discovery of P140

The journey of the P140 peptide began with the work of Dr. Sylviane Muller and her team, who were investigating the autoimmune response in SLE.[1] Their research focused on identifying the molecular players involved in the breakdown of self-tolerance that characterizes this complex disease. P140, also known as Lupuzor™, was identified through a systematic screening of overlapping peptides from the human spliceosomal U1-70K protein.[2] This protein is a common autoantigen in SLE patients. The 21-amino acid peptide, corresponding to residues 131-151 of U1-70K, was found to be a key immunomodulatory sequence.[3] A critical discovery was that the therapeutic efficacy of P140 is dependent on the phosphorylation of a specific serine residue at position 140.[1][3]

The P140 Peptide Sequence and its Origin

The P140 peptide is a synthetic phosphopeptide whose sequence is derived from the human U1 small nuclear ribonucleoprotein (snRNP) 70 kDa (U1-70K), a key component of the spliceosome.

Table 1: P140 Peptide Specifications

| Feature | Description |

| Parent Protein | Human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) |

| Sequence Origin | Residues 131-151 |

| Amino Acid Sequence | H-Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-Ser(PO3) -Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr-OH |

| Key Modification | Phosphorylation at Serine 140 |

| Molecular Formula | C₁₂₉H₂₀₀N₃₈O₃₅P |

| Molecular Weight | 2865.3 g/mol |

Mechanism of Action: Modulating Autophagy

The therapeutic effect of P140 stems from its unique mechanism of action, which centers on the modulation of a cellular process known as chaperone-mediated autophagy (CMA).[3][4]

Binding to HSPA8/HSC70

P140's primary intracellular target is the Heat Shock Cognate 71 kDa protein (HSC70), also known as HSPA8.[1][4] HSPA8 is a constitutively expressed molecular chaperone that plays a crucial role in protein quality control and the CMA pathway. P140 binds to HSPA8, thereby interfering with its normal function.[5]

Inhibition of Chaperone-Mediated Autophagy

By binding to HSPA8, P140 disrupts the chaperone's ability to deliver substrate proteins to the lysosome for degradation via the CMA pathway.[3] This interference is particularly relevant in the context of SLE, where CMA is often hyperactivated.[4] The inhibition of CMA leads to a cascade of downstream effects that ultimately dampen the autoimmune response.

Downregulation of MHC Class II Antigen Presentation

A key consequence of CMA inhibition by P140 is the reduced expression of Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs), particularly B lymphocytes.[6] MHC class II molecules are responsible for presenting processed self-antigens to autoreactive CD4+ T cells, a critical step in the propagation of the autoimmune response in SLE. By downregulating MHC class II presentation, P140 effectively reduces the activation of these harmful T cells.

Attenuation of Autoreactive T and B Cell Activation

The reduced priming of autoreactive T cells leads to a subsequent decrease in the activation of autoreactive B cells.[2] This, in turn, results in lower production of pathogenic autoantibodies, such as anti-double-stranded DNA (anti-dsDNA) antibodies, which are a hallmark of SLE.[2]

Quantitative Efficacy Data

The therapeutic potential of P140 has been evaluated in both preclinical models and human clinical trials, demonstrating significant efficacy in ameliorating disease activity.

Preclinical Efficacy in MRL/lpr Mice

The MRL/lpr mouse is a widely used animal model for studying SLE. Treatment with P140 in these mice has shown remarkable therapeutic effects.

Table 2: Preclinical Efficacy of P140 in MRL/lpr Mice

| Parameter | Observation | Reference |

| Proteinuria | Significant reduction in urinary protein levels, indicating improved kidney function. | [7][8][9][10][11] |

| Anti-dsDNA Antibodies | Marked decrease in the serum levels of pathogenic anti-dsDNA autoantibodies. | [11] |

| Survival | Significant prolongation of lifespan compared to untreated control mice. | [11] |

| Lymphadenopathy | Reduction in the characteristic swelling of lymph nodes. | [11] |

Clinical Efficacy in SLE Patients

P140 has undergone several clinical trials in patients with SLE, with promising results in terms of safety and efficacy.

Table 3: Clinical Trial Efficacy of P140 (Lupuzor™) in SLE Patients

| Trial Phase | Dosage and Administration | Key Efficacy Endpoint | Result | Reference |

| Phase IIb | 200 µg subcutaneous injection every 4 weeks | SLE Responder Index (SRI) at week 12 | 61.9% of patients in the P140 group achieved an SRI response compared to 38.6% in the placebo group (p=0.016). | [12] |

| Phase IIb (Interim) | 200 µg subcutaneous injection every 4 weeks | Reduction in SLEDAI score at week 24 | 84.2% of patients in the P140 group showed a reduction in SLEDAI score compared to 45.8% in the placebo group (p<0.025). | [12] |

| Phase IIa | 3 subcutaneous injections of 200 µg at 2-week intervals | Reduction in anti-dsDNA antibody levels | Significant decrease in IgG anti-dsDNA antibody levels in 7 out of 10 patients. | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to P140.

Caption: P140's mechanism of action.

Caption: Key experimental workflows for P140.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in the characterization of P140.

Solid-Phase Peptide Synthesis (SPPS) of P140

This protocol outlines the manual synthesis of the P140 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected and side-chain protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator base like DIPEA (N,N-diisopropylethylamine) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the P140 sequence. For the phosphorylated serine, use Fmoc-Ser(PO(OBzl)OH)-OH.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash it with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Western Blot Analysis for LAMP-2A and Hsc70 Expression

This protocol describes the detection of Lysosome-Associated Membrane Protein 2A (LAMP-2A) and Hsc70 in B cells treated with P140.

-

Cell Lysis:

-

Isolate B cells from peripheral blood mononuclear cells (PBMCs).

-

Treat the B cells with P140 (e.g., 10 µM) or a control for the desired time.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LAMP-2A (e.g., rabbit anti-LAMP-2A) and Hsc70 (e.g., mouse anti-Hsc70) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry (FACS) Analysis of MHC Class II Expression

This protocol details the measurement of MHC class II surface expression on B cells following P140 treatment.

-

Cell Preparation:

-

Isolate PBMCs from blood samples of SLE patients or healthy controls.

-